Journal Name:Isotopes in Environmental and Health Studies
Journal ISSN:1025-6016
IF:1.667
Journal Website:http://www.tandf.co.uk/journals/gieh
Year of Origin:1995
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:44
Publishing Cycle:Quarterly
OA or Not:Not
Capture of actinides (Th4+, [UO2]2+) and surrogating lanthanide (Nd3+) in porous metal–organic framework MIL-100(Al) from water: selectivity and imaging of embedded nanoparticles†‡
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2017-08-09 , DOI: 10.1039/C7DT02155K
Aluminium-based metal–organic framework MIL-100 was utilized for the capture of actinide ([UO2]2+, Th4+) and lanthanide (Nd3+) cations. The results indicate a very quick sorption process, leading to very high cation uptakes together with selectivity for Th4+.
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Bridging molecular clusters and fullerene†
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2013-10-03 , DOI: 10.1039/C3DT52055B
The monochloro derivative {Pt3}Cl [(1), {Pt3} = Pt3(μ-PBut2)3(CO)2] was reacted with one equiv. of 4-ethynylbenzaldehyde under Sonogashira dehydrohalogenation conditions to afford {Pt3}CC–(1,4)C6H4–CHO, (3). Under analogous conditions, the condensation of the dichloride {Pt6}Cl2 [(2), {Pt6} = Pt6(μ-PBut2)4(CO)4] with two equiv. of 4-ethynyl-benzaldehyde provided {Pt6}(CC–(1,4)C6H4–CHO)2, (4). The fulleropyrrolidine derivatives {Pt3}CC–(1,4)C6H4–C2H3N(C8H17)C60, (5), and {Pt6}(CC–(1,4)C6H4–C2H3N(C8H17)C60)2, (6), were obtained by reacting the formyl clusters 2 and 4 with an appropriate amount of N-octylglycine and C60. Cyclovoltammetric and IR, UV and NIR spectroelectrochemical data suggest the absence of a significant communication between the cluster and the fullerene units in covalent assemblies 5 and 6. The crystal and molecular structure of compound 3 is also reported.
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Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ions
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2007-10-04 , DOI: 10.1039/B711143F
Hydrogen peroxide (H2O2) generated from the manganese(II) catalysed reduction of dioxygen has been shown to efficiently oxidize Calmagite (3-hydroxy-4-(2-hydroxy-5-methylphenylazo)naphthalene-1-sulfonic acid) in aqueous solution at pH 8.0 and 20 ± 1 °C with de-protonated Tiron (1,2-dihydroxybenzene-3,5-disulfonate, disodium salt) acting as an essential co-ligand.
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Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2012-11-27 , DOI: 10.1039/C2DT31698F
The reactions of f-block silylamido N-heterocyclic carbene (NHC) complexes ([M(L)(N{SiMe3}2)2], M = Y, Ce, and U, L = bidentate alkoxy-tethered NHC ligand) with CO and CO2 have been studied and compared to each other, to those of selected [M(L)2(N{SiMe3}2)] complexes, and to those of [M(N{SiMe3}2)3] to identify the effect of the labile NHC group on the small molecule activation chemistry. The small molecules COS and N2CPh2 have also been studied.
Detail
Brightly phosphorescent tetranuclear copper(i) pyrazolates†
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2019-09-25 , DOI: 10.1039/C9DT03402A
Described herein is the synthesis and photophysics of two tetranuclear copper complexes, {[3,5-(Pri)2,4-(Br)Pz]Cu}4 and {[3-(CF3),5-(But)Pz]Cu}4 tailor-designed by manipulating the pyrazolyl ring substituents. Unlike their trinuclear analogues, the luminescence of the tetranuclear species is molecular (not supramolecular) in nature with extremely high solid-state quantum yields of ∼80% at room temperature.
Detail
Broadband white-light emission from supramolecular piperazinium-based lead halide perovskites linked by hydrogen bonds†
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2019-09-16 , DOI: 10.1039/C9DT03469B
We demonstrate white-light emission using lead halide perovskites: (pip)2PbBr6 (pip = piperazine), (pip)2Pb4Cl12, (1mpz)2PbBr6 (1mpz = 1-methylpiperazine), and (2,5-dmpz)0.5PbBr3·2((CH3)2SO) (2,5-dmpz = trans-2,5-dimethylpiperazine, abbreviated as (2,5-dmpz)0.5PbBr3), in which the inorganic frameworks were connected by piperazinium dications through hydrogen bonds, forming a three-dimensional supramolecular network. From single-crystal X-ray diffraction measurements and Raman spectroscopy, we identified the crystal structures and local environmental vibrational modes in the inorganic framework, finding that (pip)2PbBr6 crystallized in the centrosymmetric orthorhombic space group Pnnm, whereas (pip)2Pb4Cl12 crystallized in the trigonal/rhombohedral space group R3. The zero-dimensional (1mpz)2PbBr6 structure crystallized in the centrosymmetric monoclinic space group P2/n, whereas the [PbBr6]4− octahedron was separated by a 1-methylpiperazine dication. (2,5-dmpz)0.5PbBr3·2((CH3)2SO) contained half a cation, which was completed by inversion symmetry, along with two dimethyl sulfoxide solvent molecules that crystallized in the monoclinic space group P21/c. Among the perovskites, (2,5-dmpz)0.5PbBr3·2((CH3)2SO) exhibited the longest carrier lifetime (42 ns), the lowest band gap (2.34 eV), and the highest photoluminescence quantum yield (58.02%). This is because it forms a 1D corner-sharing structure and has localized electronic states near the conduction band minimum, which contributes to the high photoluminescence quantum yield and white-light emission.
Detail
Attaching high charge density metal ions to surfaces and biomolecules. Reaction chemistry of hypodentate cobalt diamine complexes†‡
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2013-09-05 , DOI: 10.1039/C3DT51758F
Hypodentate diamine cobalt(III) pentammine complexes [Co(NH3)5(NH2(CH2)nNH3)](ClO4)4 (8: a: n = 3; b: n = 4; c: n = 6; d: n = 8) have been synthesized via the reaction of [Co(NH3)5(OTf)](OTf)2 (TfOH = CF3SO3H) with the corresponding diamines. The analogous t-boc protected diamine complexes [Co(NH3)5(NH2(CH2)nNHt-boc)](ClO4)3 (7a–d) were prepared in 4–26% yield. Low yields for the formation of 7a–d are due to competing side reactions which also gave [Co(NH3)6]3+. Complexes 7a–d were deprotected using trifluoroacetic acid to give the corresponding hypodentate diamine complexes [Co(NH3)5(NH2(CH2)nNH3)](CF3CO2)0.5(ClO4)3.5 (9a–d). HBTU coupling of 8c with N-(t-boc)-L-phenylalanine gave an amino acid functionalized cobalt pentammine complex [Co(NH3)5(NH2(CH2)6NHt-boc)-L-phenylalanine)](ClO4)3 (10). All new complexes were characterized using UV-vis and 1H NMR spectroscopy, and elemental analysis. Grafting of 8c onto 2.4 mm poly(ethylene-co-acrylic acid) (PEAA) beads was achieved via amide coupling. Complex 8c was coupled to thioctic acid via amide coupling and the resulting cobalt disulfide complex [Co(NH3)5(N-(6-aminohexyl)-5-(1,2-dithiolan-3-yl)pentanamide)](ClO4)3 (11) was attached to 10 nm Au nanoparticles. The amount of cobalt loading onto PEAA beads and Au nanoparticles was determined using ICP-MS and EDX.
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Bi2S3 nanomaterials: morphology manipulation and related properties†
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2011-09-09 , DOI: 10.1039/C1DT10846H
The Bi2S3 nanomaterials with various morphologies such as nanorods, nanowires, nanowire bundles, urchin-like microspheres and urchin-like microspheres with cavities have been successfully synthesized through a simple hydrothermal method. Experimental results indicate that sulfur sources play crucial roles in determining the morphologies of Bi2S3 products. Moreover, formation mechanisms of different Bi2S3 nanostructures are discussed based on understanding of the growth habit of Bi2S3 crystal. Finally, we also studied the morphologies-dependent electrochemical and optical properties of the as-synthesized Bi2S3 nanomaterials.
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Bi2S3/C nanorods as efficient anode materials for lithium-ion batteries†
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2019-01-04 , DOI: 10.1039/C8DT04158J
Bi2S3 is a promising negative electrode material for lithium storage owing to its high theoretical capacity. Nevertheless, the capacity of Bi2S3 decays very rapidly upon Li cycling. Here, Bi2S3 and Bi2S3/C were successfully synthesized by a novel route. Sulfur powder as a kind of sulfur source reacted with a metal organic framework based on bismuth and trimesinic acid—Bi(BTC)(DMF)·DMF·(CH3OH)2 (denoted as Bi-BTC). Trimesic acid further acted as a new type of carbon source to synthesize the Bi2S3/C composite. The particle sizes of the composite were smaller than those of pure Bi2S3, showing the suppression of Bi2S3 aggregation. Charge–discharge performance and cyclability for both the Bi2S3 and Bi2S3/C composites in lithium-ion batteries were measured. Specifically, the specific capacities of Bi2S3/C and Bi2S3 reached 765 and 603 mA h g−1, respectively, at 100 mA g−1 after 100 cycles. Because of its high capacity and excellent cycle life, Bi2S3/C is a promising energy storage material.
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Building 1D lanthanide chains and non-symmetrical [Ln2] “triple-decker” clusters using salen-type ligands: magnetic cooling and relaxation phenomena†
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2016-10-25 , DOI: 10.1039/C6DT02932A
A solvothermal reaction between Ln(NO3)3·6H2O (Ln: Gd, Tb and Dy), 2-hydroxy-1-naphthaldehyde, 2-OH-naphth, and ethylenediamine, en, in MeOH in the presence of a base, NEt3, led to the formation of the 1D coordination polymers [Ln(L)(MeO)(MeOH)0.5]n·MeOH (Ln = Gd (1·MeOH), Tb(2), Dy (3·MeOH); H2L = 1,1′-((1E,1′E)-(ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol), the Schiff-base ligand derived from the condensation of 2-OH-naphth and en), while a similar reaction in an excess of NaN3 yielded 1D coordination polymers [Ln(L)(N3)0.75(MeO)0.25(MeOH)]n (Ln = Gd (4), Tb (5), Dy (6)). Finally, upon replacing ethylenediamine with o-phenylenediamine, o-phen, we managed to isolate the discrete dimers [Dy2(L′)3(MeOH)]·2MeOH (7·2MeOH) and [Gd2(L′)3(MeOH)]·2MeOH (8·2MeOH) (H2L′ = 1,1′-((1E,1′E)-(1,2-phenylenebis(azanylylidene))bis(methanylylidene))bis (naphthalen-2-ol), the Schiff-base ligand from the condensation of 2-OH-naphth and o-phen). Polymers 1–3 describe one-dimensional chains, containing alternating seven- and eight-coordinate LnIII metal centers, polymers 4–6 contain eight-coordinate lanthanide ions, while in both 7 and 8 the two LnIII centers are eight- and seven-coordinate, adopting square antiprismatic and “piano-stool” geometry, respectively. The magnetocaloric properties of the three GdIII analogues were determined from magnetic measurements, yielding the magnetic entropy change –ΔSm = 21.8, 23.0 and 16.0 J kg−1 K−1 at T = 3.0 K on demagnetization of 7 T to 0, for 1, 4 and 8, respectively. The study of the magnetic properties also revealed that all three DyIII analogues (3, 6 and 7) display out-of-phase signals, therefore suggesting slow magnetic relaxation, while such behaviour was not established in the TbIII analogues.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.70 33 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/gieh